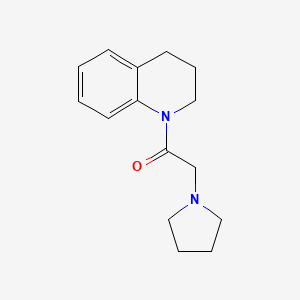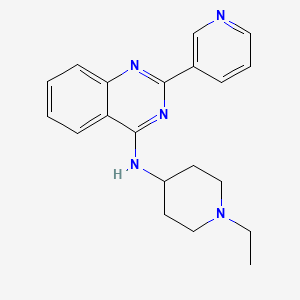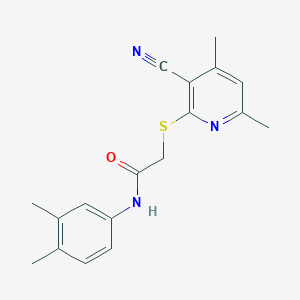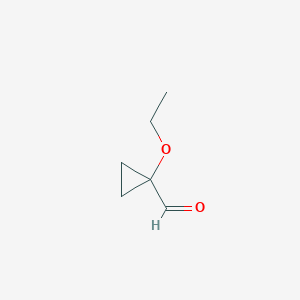
1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyrrolidin-1-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyrrolidin-1-ylethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive investigation. In
科学的研究の応用
1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyrrolidin-1-ylethanone has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-viral properties, and may be useful in the treatment of conditions such as cancer, HIV, and autoimmune disorders.
作用機序
The mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyrrolidin-1-ylethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Studies have shown that the compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and immune response. Additionally, this compound has been shown to inhibit the replication of certain viruses, suggesting that it may have antiviral properties.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. Studies have shown that the compound can reduce inflammation, inhibit cell proliferation, and induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to modulate the immune response, and may be useful in the treatment of autoimmune disorders.
実験室実験の利点と制限
One of the major advantages of using 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyrrolidin-1-ylethanone in lab experiments is its versatility. The compound has a wide range of potential applications, and can be used to study a variety of biological processes. Additionally, this compound is relatively easy to synthesize, making it readily available for use in research.
However, there are also some limitations to using this compound in lab experiments. One limitation is that the compound is not very stable, and can degrade over time. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research involving 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyrrolidin-1-ylethanone. One area of research that shows promise is the development of new therapeutic agents based on the compound's structure and properties. Additionally, further investigation into the mechanism of action of this compound could lead to a better understanding of its potential applications in various disease states. Finally, exploring the limitations of this compound in lab experiments and finding ways to overcome these limitations could lead to more accurate and reliable results in future research.
合成法
The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyrrolidin-1-ylethanone involves the reaction of 2-pyrrolidinone with 3,4-dihydroquinoline in the presence of a reducing agent such as sodium borohydride. The reaction takes place in an organic solvent such as ethanol or methanol, and the resulting product is purified through a series of chromatography steps.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(12-16-9-3-4-10-16)17-11-5-7-13-6-1-2-8-14(13)17/h1-2,6,8H,3-5,7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGXIVBKQSRQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Fluoroanilino)methyl]-2,5-pyrrolidinedione](/img/structure/B7638299.png)
![3-cyclopropyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638302.png)
![N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7638315.png)



![5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole](/img/structure/B7638348.png)

![N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7638359.png)

![2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7638370.png)
![1-(4-Chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7638372.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7638386.png)
